IRE1α Dual Inhibition: 1,7-Diazaspiro Carboxamide vs Staurosporine
The (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide derivative (GSK2850163) inhibits both kinase and RNase activities of IRE1α with IC50 values of 20 nM and 200 nM, respectively [1]. In contrast, staurosporine—a broad-spectrum kinase inhibitor lacking the 1,7-diazaspiro[4.5]decane scaffold—binds at the ATP-binding site but fails to induce RNase inactivation, instead producing a dimer conformation consistent with RNase-active yeast Ire1 [1].
| Evidence Dimension | IRE1α RNase inactivation efficacy |
|---|---|
| Target Compound Data | Kinase IC50 = 20 nM; RNase IC50 = 200 nM; induces DFG-out conformation with RNase domain rotation away from dimer interface |
| Comparator Or Baseline | Staurosporine: binds ATP site; does not induce RNase inactivation; maintains RNase-active dimer conformation |
| Quantified Difference | Qualitative mechanistic divergence: 1,7-diazaspiro[4.5]decane derivative achieves complete RNase inactivation; staurosporine does not inactivate RNase activity |
| Conditions | Human phosphorylated IRE1α dimer crystal structures; in vitro kinase and RNase activity assays |
Why This Matters
Procurement of 1,7-diazaspiro[4.5]decane-based IRE1α inhibitors enables dual-domain suppression unattainable with non-spirocyclic ATP-competitive kinase inhibitors, critical for programs targeting the unfolded protein response in oncology.
- [1] Concha NO, et al. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity. Mol Pharmacol. 2015;88(6):1011-23. View Source
